molecular formula C8H16N2O2 B3385647 ethyl N-(piperidin-3-yl)carbamate CAS No. 64951-50-4

ethyl N-(piperidin-3-yl)carbamate

Cat. No. B3385647
CAS RN: 64951-50-4
M. Wt: 172.22 g/mol
InChI Key: NBLUTJMVAOOOIZ-UHFFFAOYSA-N
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Description

Ethyl N-(piperidin-3-yl)carbamate is a compound with the molecular formula C8H16N2O2 and a molecular weight of 172.23 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for ethyl N-(piperidin-3-yl)carbamate is 1S/C8H16N2O2/c1-2-12-8(11)10-7-4-3-5-9-6-7/h7,9H,2-6H2,1H3,(H,10,11) . This indicates that the compound contains eight carbon atoms, sixteen hydrogen atoms, two nitrogen atoms, and two oxygen atoms .


Physical And Chemical Properties Analysis

Ethyl N-(piperidin-3-yl)carbamate is a powder at room temperature . The predicted melting point is 64.92°C, and the predicted boiling point is approximately 286.9°C at 760 mmHg . The predicted density is approximately 1.1 g/cm3 .

Scientific Research Applications

Drug Design and Pharmaceuticals

Piperidine derivatives, such as ethyl N-(piperidin-3-yl)carbamate, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The piperidine moiety is a common structure in many drugs, contributing to their pharmacological activity .

Synthesis of Biologically Active Piperidines

The development of fast and cost-effective methods for the synthesis of substituted piperidines, including ethyl N-(piperidin-3-yl)carbamate, is an important task of modern organic chemistry . These compounds can be used as building blocks in the synthesis of biologically active piperidines .

Intramolecular Reactions

Ethyl N-(piperidin-3-yl)carbamate can be involved in various intramolecular reactions leading to the formation of various piperidine derivatives . These reactions can be used to create a wide range of compounds with different properties and applications .

Intermolecular Reactions

Similarly, this compound can also participate in intermolecular reactions, leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These reactions expand the range of possible compounds that can be synthesized .

Structural Analysis

Ethyl N-(piperidin-3-yl)carbamate and its derivatives have been extensively studied for their synthesis and structural properties. Understanding the structure of these compounds can provide valuable insights into their potential applications.

Industrial Applications

While specific industrial applications for ethyl N-(piperidin-3-yl)carbamate are not mentioned in the sources, piperidine derivatives are generally useful in various industries due to their versatile chemical properties .

Safety and Hazards

Ethyl N-(piperidin-3-yl)carbamate is classified as a dangerous substance. It is highly flammable and harmful if swallowed. It is toxic in contact with skin or if inhaled. It causes severe skin burns and eye damage. It is also harmful to aquatic life .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including ethyl N-(piperidin-3-yl)carbamate, is an important task of modern organic chemistry .

properties

IUPAC Name

ethyl N-piperidin-3-ylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-2-12-8(11)10-7-4-3-5-9-6-7/h7,9H,2-6H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBLUTJMVAOOOIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1CCCNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl N-(piperidin-3-yl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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